molecular formula C9H6ClNO2S2 B2700293 2-Phenyl-1,3-thiazole-5-sulfonyl chloride CAS No. 2137903-79-6

2-Phenyl-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B2700293
CAS No.: 2137903-79-6
M. Wt: 259.72
InChI Key: DEKPEEKDKYZSGI-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C9H6ClNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Thiazoles

are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazoles are found in many important drugs, including the antitumor drugs bleomycin and dasatinib . Thiazoles can act as inhibitors of various enzymes and receptors in the body, which can lead to a wide range of biological effects .

Sulfonyl chlorides

, on the other hand, are a class of organic compounds that contain a sulfonyl functional group (SO2) attached to a chlorine atom. Sulfonyl chlorides are commonly used in organic chemistry as a source of sulfonyl groups. They can react with amines to form sulfonamides, which are a class of compounds that have been used as antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-phenyl-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 2-Phenyl-1,3-thiazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.

The product, this compound, is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and reaction control is common to maintain consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by oxidation

    Sulfinic Acids: Formed by reduction

Scientific Research Applications

2-Phenyl-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-thiazole-5-sulfonic acid
  • 2-Phenyl-1,3-thiazole-5-sulfonamide
  • 2-Phenyl-1,3-thiazole-5-sulfonate

Uniqueness

2-Phenyl-1,3-thiazole-5-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications. Compared to its similar compounds, the sulfonyl chloride group provides distinct reactivity patterns that are not observed in sulfonic acids, sulfonamides, or sulfonates .

Properties

IUPAC Name

2-phenyl-1,3-thiazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKPEEKDKYZSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137903-79-6
Record name 2-phenyl-1,3-thiazole-5-sulfonyl chloride
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